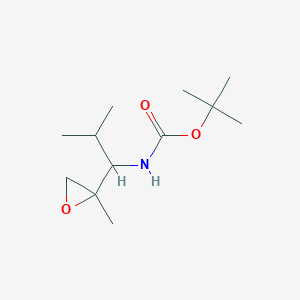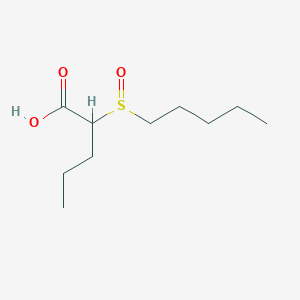![molecular formula C11H27Br3N2 B13522776 {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is a chemical compound with the molecular formula C11H25BrN2.2BrH. It is commonly used in various scientific research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide typically involves the reaction of 3-bromopropylamine with propylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the amine groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine: A related compound used for similar applications in organic synthesis.
N-Boc-3-aminopropyl bromide: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is unique due to its specific structure, which allows for diverse applications in various fields. Its combination of bromine and amine groups provides distinct reactivity and functionality compared to other similar compounds .
Properties
Molecular Formula |
C11H27Br3N2 |
|---|---|
Molecular Weight |
427.06 g/mol |
IUPAC Name |
N'-(3-bromopropyl)-N,N-dimethyl-N'-propylpropane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C11H25BrN2.2BrH/c1-4-8-14(10-5-7-12)11-6-9-13(2)3;;/h4-11H2,1-3H3;2*1H |
InChI Key |
WGDQOUVIZLFGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCN(C)C)CCCBr.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


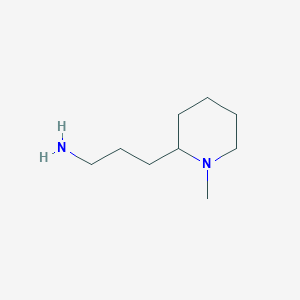
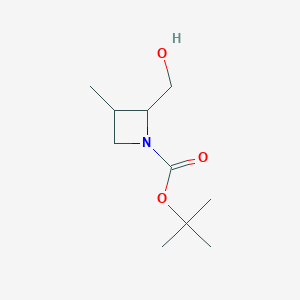
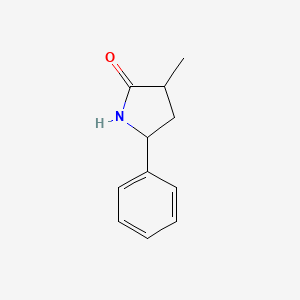

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
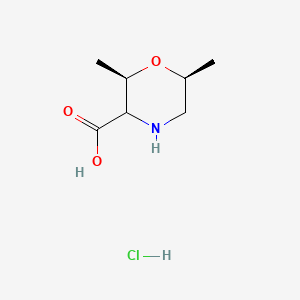
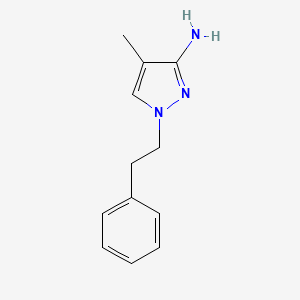
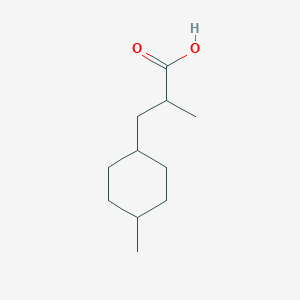
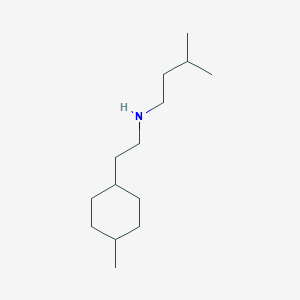

![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
